molecular formula C13H23N B3021578 1-(1-Adamantyl)propan-2-amine CAS No. 39978-69-3

1-(1-Adamantyl)propan-2-amine

Cat. No. B3021578
CAS RN: 39978-69-3
M. Wt: 193.33 g/mol
InChI Key: IZRZEBNCIWGCDK-UHFFFAOYSA-N
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Patent
US04100170

Procedure details

1-Adamantyl-2-propanone oxime (59 gm.) was dissolved in 775 ml. acetic acid, 10 gm. PtO2 added and the mixture hydrogenated at about 40 lbs. pressure. The solution was filtered and concentrated. The residue was dissolved in 2 liters of ether, added, over 5-10 minutes, to 84 gm. NaHCO3 in 10 liters of water and stirred for 1/2 hour. The ether was separated and concentrated and the residue treated with 50 ml. acetic acid, and concentrated. The acetic acid residue was dissolved in 200 ml. ether, added to 8.4 gm. NaHCO3 in 1 liter of water and this solution added to the main solution. NaOH (53 ml. of 50% solution) was added to the combined aqueous solutions, stirred 5 minutes and extracted with 2 × 1.5 liters of ether. The ether extract was dried and concentrated and the residue distilled to give 42.2 gm. product, b25 161°.
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12([CH2:11][C:12](=[N:14]O)[CH3:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2>O=[Pt]=O.C(O)(=O)C>[C:1]12([CH2:11][CH:12]([NH2:14])[CH3:13])[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(C)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
NaHCO3 in 10 liters of water and stirred for 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2 liters of ether
ADDITION
Type
ADDITION
Details
added, over 5-10 minutes, to 84 gm
Duration
7.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
The ether was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
the residue treated with 50 ml
CONCENTRATION
Type
CONCENTRATION
Details
acetic acid, and concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The acetic acid residue was dissolved in 200 ml
ADDITION
Type
ADDITION
Details
ether, added to 8.4 gm
ADDITION
Type
ADDITION
Details
NaHCO3 in 1 liter of water and this solution added to the main solution
ADDITION
Type
ADDITION
Details
NaOH (53 ml. of 50% solution) was added to the combined aqueous solutions
STIRRING
Type
STIRRING
Details
stirred 5 minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 × 1.5 liters of ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled
CUSTOM
Type
CUSTOM
Details
to give 42.2 gm
CUSTOM
Type
CUSTOM
Details
product, b25 161°

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04100170

Procedure details

1-Adamantyl-2-propanone oxime (59 gm.) was dissolved in 775 ml. acetic acid, 10 gm. PtO2 added and the mixture hydrogenated at about 40 lbs. pressure. The solution was filtered and concentrated. The residue was dissolved in 2 liters of ether, added, over 5-10 minutes, to 84 gm. NaHCO3 in 10 liters of water and stirred for 1/2 hour. The ether was separated and concentrated and the residue treated with 50 ml. acetic acid, and concentrated. The acetic acid residue was dissolved in 200 ml. ether, added to 8.4 gm. NaHCO3 in 1 liter of water and this solution added to the main solution. NaOH (53 ml. of 50% solution) was added to the combined aqueous solutions, stirred 5 minutes and extracted with 2 × 1.5 liters of ether. The ether extract was dried and concentrated and the residue distilled to give 42.2 gm. product, b25 161°.
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12([CH2:11][C:12](=[N:14]O)[CH3:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2>O=[Pt]=O.C(O)(=O)C>[C:1]12([CH2:11][CH:12]([NH2:14])[CH3:13])[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(C)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
NaHCO3 in 10 liters of water and stirred for 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2 liters of ether
ADDITION
Type
ADDITION
Details
added, over 5-10 minutes, to 84 gm
Duration
7.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
The ether was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
the residue treated with 50 ml
CONCENTRATION
Type
CONCENTRATION
Details
acetic acid, and concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The acetic acid residue was dissolved in 200 ml
ADDITION
Type
ADDITION
Details
ether, added to 8.4 gm
ADDITION
Type
ADDITION
Details
NaHCO3 in 1 liter of water and this solution added to the main solution
ADDITION
Type
ADDITION
Details
NaOH (53 ml. of 50% solution) was added to the combined aqueous solutions
STIRRING
Type
STIRRING
Details
stirred 5 minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 × 1.5 liters of ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled
CUSTOM
Type
CUSTOM
Details
to give 42.2 gm
CUSTOM
Type
CUSTOM
Details
product, b25 161°

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.